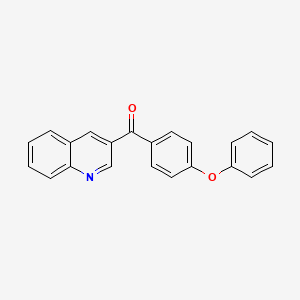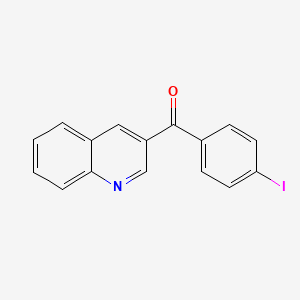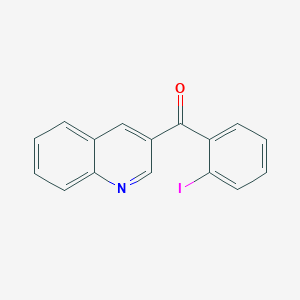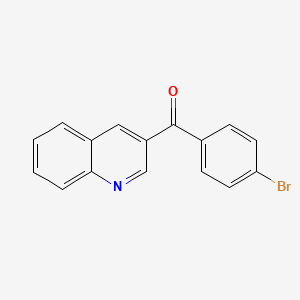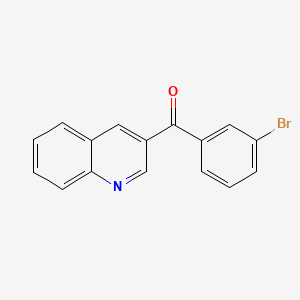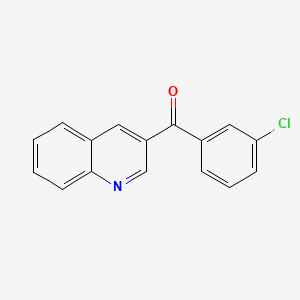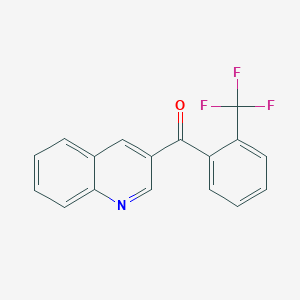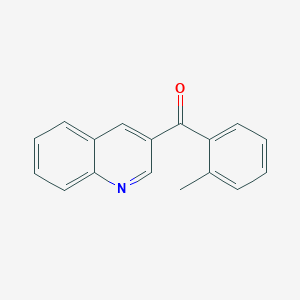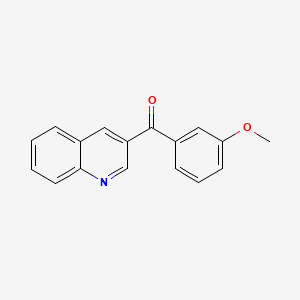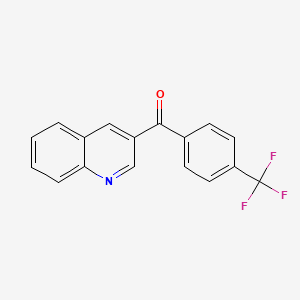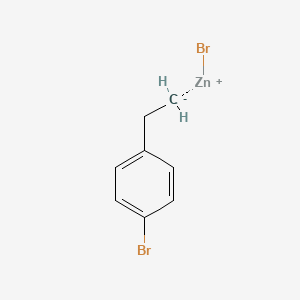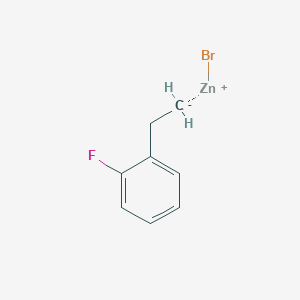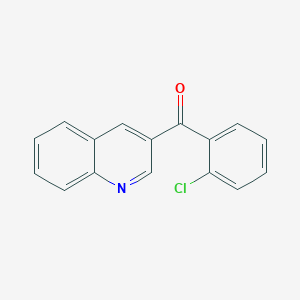
(2-Chlorophenyl)(quinolin-3-yl)methanone
Overview
Description
(2-Chlorophenyl)(quinolin-3-yl)methanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The compound features a quinoline ring system attached to a (2-chlorophenyl)methanone moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds, such as quinolones and quinazolines, are known to target bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them effective targets for antimicrobial action .
Mode of Action
It’s worth noting that benzylic halides, which have a similar structure, typically react via nucleophilic substitution pathways . This suggests that 3-(2-Chlorobenzoyl)quinoline might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Related compounds such as quinazolines and quinazolinones are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Quinolones, a related class of compounds, are known for their broad-spectrum activity and excellent tissue penetration, which suggests good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(2-Chlorobenzoyl)quinoline would need further investigation to be fully understood.
Result of Action
Related compounds have been found to exhibit antioxidant activity . This suggests that 3-(2-Chlorobenzoyl)quinoline might also have antioxidant properties, which could have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . Similar environmental interactions could potentially influence the action of 3-(2-Chlorobenzoyl)quinoline.
Biochemical Analysis
Biochemical Properties
3-(2-Chlorobenzoyl)quinoline, as a quinoline derivative, may interact with various enzymes, proteins, and other biomolecules. Quinolines are known to play a role in photosynthesis as electron carriers and have been associated with several beneficial effects such as preventing and treating illnesses like osteoporosis and cardiovascular diseases
Cellular Effects
Quinoline derivatives have been reported to exhibit antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(2-Chlorobenzoyl)quinoline is not well-established. Quinolines and quinazolines are known to react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Chlorobenzoyl)quinoline might exert its effects through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Quinoline derivatives have been reported to show promising antiviral effects in in vitro studies
Metabolic Pathways
Quinolines are known to be metabolized locally in the gut, with about 5% of dietary quinolines being metabolized by gut microbes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with quinoline-3-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the (2-chlorophenyl) moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: (2-Chlorophenyl)(quinolin-3-yl)methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-Chlorophenyl)(quinolin-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activity, making it a valuable tool in biological research. It has been studied for its antimicrobial, antiviral, and anticancer properties. Researchers use it to develop new drugs and therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its derivatives have shown promise in treating diseases such as malaria, tuberculosis, and cancer. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(quinolin-2-yl)methanone
- (2-Chlorophenyl)(quinolin-4-yl)methanone
- (2-Chlorophenyl)(quinolin-6-yl)methanone
Uniqueness
(2-Chlorophenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern on the quinoline ring This substitution pattern imparts distinct chemical and biological properties, making it different from other similar compounds
Properties
IUPAC Name |
(2-chlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSFWHKISMRSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283058 | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-89-7 | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


